

# Technical Guide: Thermochemical Characterization of 2-Chloro-5-fluoro-N-methylaniline

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## Compound of Interest

Compound Name: 2-Chloro-5-fluoro-N-methylaniline

CAS No.: 1070892-72-6

Cat. No.: B3079500

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## Executive Summary

**2-Chloro-5-fluoro-N-methylaniline** (CAS 1070892-72-6) is a specialized halogenated aniline derivative used primarily as a building block in medicinal chemistry.<sup>[1][2]</sup> Due to its status as a secondary intermediate rather than a final drug product, comprehensive experimental thermochemical data (enthalpy of fusion, precise heat capacity) is not widely published in open literature.

This guide provides predicted thermochemical values based on Structural Activity Relationships (SAR) with its parent compound (2-Chloro-5-fluoroaniline) and details the experimental protocols required to generate high-fidelity data for internal drug development files.

## Chemical Identity & Structural Context<sup>[1][3][4][5][6]</sup> <sup>[7][8][9]</sup>

Property	Data
Chemical Name	2-Chloro-5-fluoro-N-methylaniline
CAS Number	1070892-72-6
Molecular Formula	C <sub>7</sub> H <sub>7</sub> ClFN
Molecular Weight	159.59 g/mol
SMILES	<chem>CNC1=C(Cl)C=CC(F)=C1</chem>
Structural Class	Halogenated N-alkyl Aniline

## Structural Impact on Thermochemistry

The introduction of the N-methyl group significantly alters the thermal profile compared to the primary amine parent.

- **Hydrogen Bonding:** The N-methyl group removes one hydrogen bond donor, typically lowering the melting point (MP) relative to the primary amine.
- **Molecular Weight:** The addition of the methyl group (+14 Da) slightly increases London dispersion forces, which may elevate the boiling point (BP) if not counteracted by the loss of H-bonding.

## Thermochemical Data Profile

Note: Values for the target compound are estimated based on SAR with the parent 2-Chloro-5-fluoroaniline (CAS 452-83-5) and isomeric 2-Chloro-5-methylaniline (CAS 95-81-8).

### Table 1: Predicted vs. Reference Properties[8]

Property	Parent (2-Chloro-5-fluoroaniline) [1]	Target (2-Chloro-5-fluoro-N-methylaniline)	Confidence
Physical State (25°C)	Low-melting solid / Liquid (MP ~29-30°C)	Liquid (Predicted MP < 25°C)	High
Boiling Point (Atm)	~205-210°C (Est)	~215-225°C (Est)	Medium
Boiling Point (Reduced)	102-105°C @ 20 mmHg	110-120°C @ 20 mmHg (Est)	High
Enthalpy of Fusion ( )	~16-18 kJ/mol (Typical for anilines)	~12-15 kJ/mol (Lower due to asymmetry)	Low (Requires DSC)
Flash Point	103°C (Closed Cup)	>105°C (Est)	High

## Critical Analysis

The parent compound, 2-Chloro-5-fluoroaniline, is a "low-melting solid" often appearing as a liquid in warm laboratories. The N-methylation disrupts the crystal lattice packing efficiency. Therefore, **2-Chloro-5-fluoro-N-methylaniline** is expected to be a liquid at room temperature, requiring liquid handling protocols rather than solid weighing.

## Experimental Protocols for Data Generation

To validate the estimated values above for regulatory filings (e.g., CMC sections), the following experimental workflows are recommended.

### Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine the precise Melting Point (

) and Enthalpy of Fusion (

).

- Instrument: TA Instruments DSC Q2000 or equivalent.

- Sample Prep: Encapsulate 2–5 mg of sample in a hermetically sealed aluminum pan (Tzero).
- Methodology:
  - Equilibrate: Cool to  $-60^{\circ}\text{C}$  to ensure complete crystallization.
  - Ramp: Heat at  $10^{\circ}\text{C}/\text{min}$  to  $150^{\circ}\text{C}$ .
  - Analysis: Integrate the endothermic melting peak. The onset temperature is reported as .
- Expected Result: A sharp endotherm near  $10\text{--}20^{\circ}\text{C}$ . If no peak is observed, the sample may be a glass; check for a glass transition ( ) step change.

## Protocol B: Thermogravimetric Analysis (TGA)

Objective: Determine Thermal Stability (

) and Boiling Point estimation.

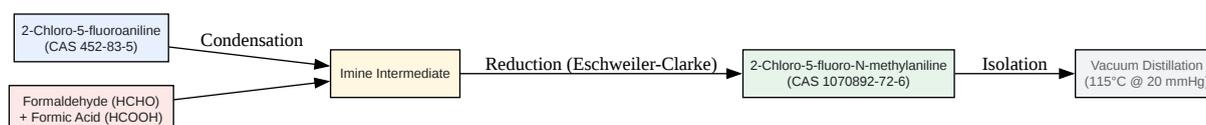
- Instrument: TA Instruments TGA Q500.
- Atmosphere: Nitrogen (inert) vs. Air (oxidative stability).
- Methodology:
  - Ramp: Heat at  $10^{\circ}\text{C}/\text{min}$  from ambient to  $600^{\circ}\text{C}$ .
  - Data Point: Record (temperature at 5% weight loss).
- Significance: Halogenated anilines can decompose with the release of HF or HCl. Ensure is  $>150^{\circ}\text{C}$  before attempting high-temperature synthesis.

## Synthesis & Purification Workflow

High-purity samples (>98%) are required for accurate thermochemical analysis. The preferred synthesis route avoids quaternary ammonium salt formation.

### Reaction Pathway (Reductive Amination)

The most controlled method involves the reductive amination of 2-chloro-5-fluoroaniline using formaldehyde and a reducing agent (e.g., Sodium Cyanoborohydride or catalytic hydrogenation), or the Eschweiler-Clarke reaction.



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Figure 1: Recommended synthesis pathway via Eschweiler-Clarke methylation to minimize over-alkylation.

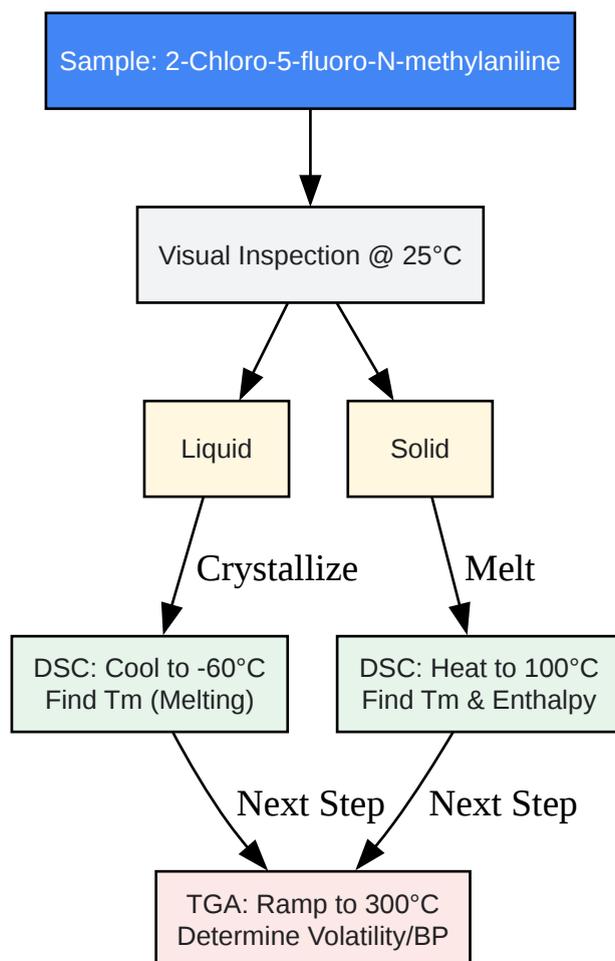
## Safety & Handling

Hazard Class: Irritant / Toxic.

- Route of Entry: Skin Absorption is the primary risk for N-alkyl anilines.
- Specific Hazards:
  - Methemoglobinemia: Like other anilines, this compound may induce methemoglobinemia upon overexposure.
  - Eye/Skin: Severe irritant.[3]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The compound may darken (oxidize) upon exposure to air/light.

## Characterization Decision Tree

Use this logic flow to determine which thermal analysis method to apply based on the sample's initial physical state.



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Figure 2: Decision tree for thermal analysis based on physical state.

## References

- PubChem. (2025).[4][5] 2-Chloro-5-fluoroaniline (CAS 452-83-5) Physical Properties. National Library of Medicine. Available at: [\[Link\]](#)
- NIST Chemistry WebBook. (2025).[6] Thermochemical Data for 2-Chloro-5-methylaniline (Isomer Reference). National Institute of Standards and Technology.[6] Available at: [\[Link\]](#)

- TA Instruments. (n.d.). Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines. Available at: [\[Link\]](#)

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## Sources

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